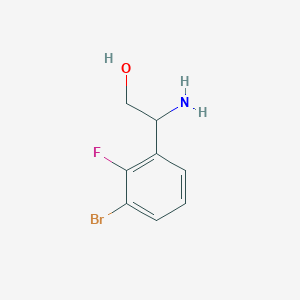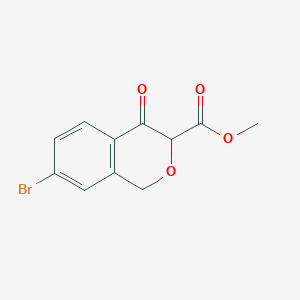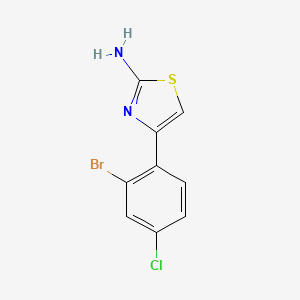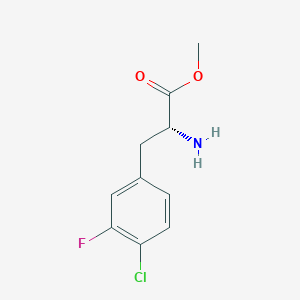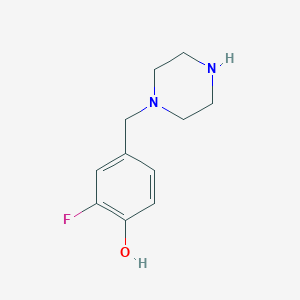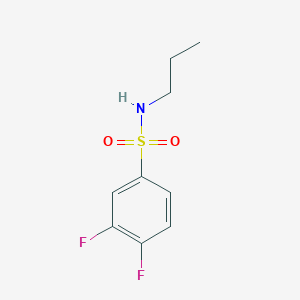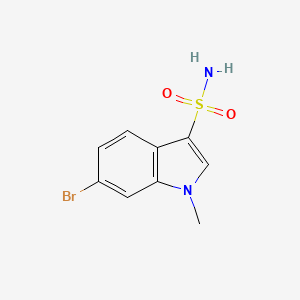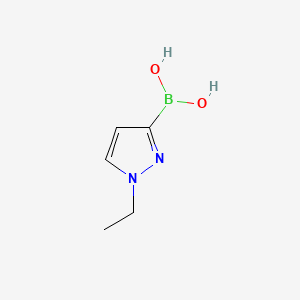
(1-ethyl-1H-pyrazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)boronic acid typically involves the borylation of a pyrazole precursor. One common method is the Miyaura borylation, where a halogenated pyrazole reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the boronic acid group acts as a directing group.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Substituted Pyrazoles: From electrophilic substitution reactions.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with nucleophilic sites .
Comparison with Similar Compounds
- (1-Methyl-1H-pyrazol-3-yl)boronic acid
- (1-Phenyl-1H-pyrazol-3-yl)boronic acid
- (1-Ethyl-1H-pyrazol-5-yl)boronic acid
Comparison: (1-Ethyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to (1-methyl-1H-pyrazol-3-yl)boronic acid, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes. Similarly, the position of the boronic acid group (3-position vs. 5-position) can affect the compound’s behavior in synthetic applications .
Properties
Molecular Formula |
C5H9BN2O2 |
|---|---|
Molecular Weight |
139.95 g/mol |
IUPAC Name |
(1-ethylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4,9-10H,2H2,1H3 |
InChI Key |
PWSNJWQJAVVGTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


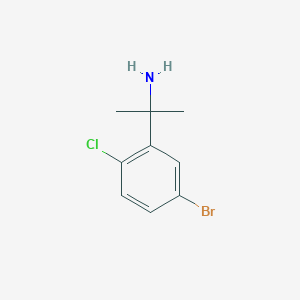
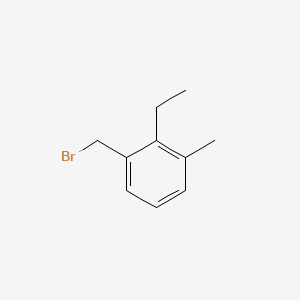
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
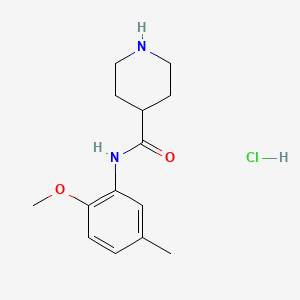
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
